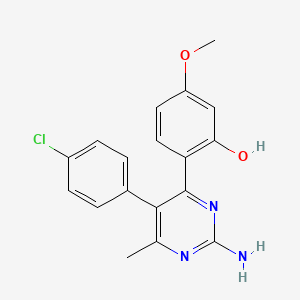

6-fluoro-2-oxo-2H-chromene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H5FO4 . It has a molecular weight of 208.15 . This compound is a key intermediate of Fidarestat, synthesized from natural chiral pool D-mannitol .

Synthesis Analysis

The synthesis of this compound has been achieved from natural chiral pool D-mannitol . The structure of the synthesized compound was confirmed by optical analyses, elemental analyses, and IR, 1 H NMR, and ESI‐MS spectra .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using the B3LYP method with a 6-311++G (d,p) basis set . The optimized structure, vibrational frequencies, and other chemical parameters were obtained .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 208.15 . More detailed physical and chemical properties are not provided in the retrieved sources.科学的研究の応用

Synthesis and Structural Studies

Synthesis Techniques and Properties : The synthesis and reactions of 6-fluoro-2-oxo-2H-chromene-3-carboxylic acid derivatives have been extensively studied. For instance, Barili et al. (2001) explored the synthesis and properties of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, including its molecular structure determined by NMR spectroscopy and X-ray crystallography (Barili et al., 2001).

Crystal Structure Analysis : The crystal structure of derivatives like (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, a building block in the synthesis of pharmaceutical ingredients, has been analyzed, revealing important stereochemical aspects (Rousselin et al., 2015).

Biomedical and Pharmaceutical Research

Role in Drug Synthesis : Compounds like (2S)‐6‐Fluoro‐4‐oxo‐3,4‐dihydro‐2H‐chromene‐2‐carboxylic acid are key intermediates in synthesizing drugs such as Fidarestat, indicating their significance in pharmaceutical manufacturing (Yuan et al., 2007).

Fluorogenic Substrate Applications : Derivatives have been used to prepare fluorogenic substrates for activity assays with metallo-β-lactamases, demonstrating their utility in biochemical assays (Zhang et al., 2013).

Material Science and Chemistry

Fluorescence Properties and Antiproliferative Potential : Studies have explored the fluorescence properties and antiproliferative potential of certain derivatives, indicating potential applications in materials science and cancer research (Fu et al., 2015).

Synthesis of Novel Derivatives : Research includes the synthesis of novel urea/thiourea derivatives and their antimicrobial activities, highlighting their relevance in developing new materials and antimicrobial agents (Mannam et al., 2020).

Safety and Hazards

The safety information for 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

作用機序

Mode of Action

It is known that coumarin derivatives, which this compound is a part of, often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Coumarin derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

It is known that coumarin derivatives generally have high gi absorption

Result of Action

Coumarin derivatives are known to have a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-fluoro-2-oxo-2H-chromene-3-carboxylic acid. For instance, the compound is a solid at ambient temperature . It is also known to cause skin and eye irritation, and may cause respiratory irritation . Therefore, care should be taken when handling this compound.

特性

IUPAC Name |

6-fluoro-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKANRIZTFUIWLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(C(=O)O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2846677.png)

![Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-](/img/structure/B2846680.png)

![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2846681.png)

![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2846682.png)

![Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride](/img/structure/B2846685.png)

![Cyclopentyl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2846687.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846688.png)

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2846690.png)